molecular formula C11H12N2OS B8409003 5-methyl-6-(3-methyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

5-methyl-6-(3-methyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No.: B8409003
M. Wt: 220.29 g/mol
InChI Key: PPWXXFKCWPOZGO-UHFFFAOYSA-N
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Description

5-methyl-6-(3-methyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-methyl-6-(3-methylpyridin-4-yl)-4H-1,4-thiazin-3-one

InChI

InChI=1S/C11H12N2OS/c1-7-5-12-4-3-9(7)11-8(2)13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

PPWXXFKCWPOZGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=C(NC(=O)CS2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-methyl-1,4dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (250 mg) and sulfur (125 mg) in N,N-dimethylformamide (2 ml) was heated at 160° C. for 1 hour. N,N-dimethylformamide was removed under reduced pressure and residue was extracted with 2N hydrochloric acid. The insoluble solid was removed by filtration and filtrate was washed with ether. The aqueous solution was adjusted to pH 7.2 by 2N aqueous sodium hydroxide. The precipitates were extracted with chloroform and the extract was dried over anhydrous magnesium sulfate. Chloroform was removed under reduced pressure and residue was purified by silica gel column chromatography (Wakogel C-200, chloroform/methanol=20/1) to give 118 mg of 5-methyl-6-(3-methyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one as pale-brown crystal.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-methyl-1,4dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-methyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (0.25 g) and sulfur sublimed (0.125 g) was treated in the same manner as described in Example 3 (ii) to give the titled compound (0.118 g, yield 86.3%) as pale brown crystals. Chloroform-methanol (=20:1) was used as a developing eluant.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-methyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 3 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.3%

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